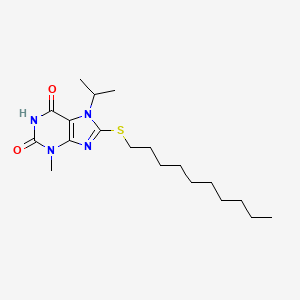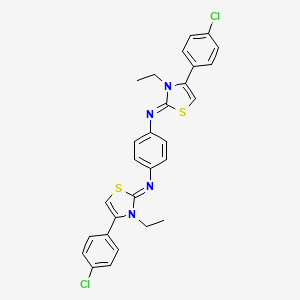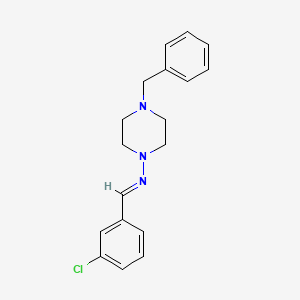
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: is a chemical compound with the following properties:
Linear Formula: C19H32N4O2S
CAS Number: 330182-50-8
Molecular Weight: 380.556 g/mol
準備方法
Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through organic synthesis. Researchers typically use specialized methods to construct the purine ring system and introduce the decylsulfanyl and isopropyl substituents.
Reaction Conditions::- The specific reaction conditions may vary, but typical steps involve cyclization reactions, sulfur incorporation, and alkylations.
- Precursors such as 7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione and decylthiol are used.
- Catalysts and solvents play crucial roles in achieving the desired product.
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its rarity and specialized applications.
化学反応の分析
Reactions::
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: The decylsulfanyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on the specific reaction conditions and the functional groups involved. Potential products include sulfoxides, sulfones, and alkylated derivatives.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its rarity.
作用機序
The exact mechanism of action remains elusive, but it likely interacts with cellular targets, affecting metabolic pathways or signaling cascades. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
8-Decylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: (CAS: 316360-15-3)
8-Decylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: (CAS: 370077-27-3)
8-Decylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione: (CAS: 368889-39-8)
These compounds share structural similarities but differ in alkyl chain length and substitution patterns
特性
分子式 |
C19H32N4O2S |
|---|---|
分子量 |
380.6 g/mol |
IUPAC名 |
8-decylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-11-12-13-26-19-20-16-15(23(19)14(2)3)17(24)21-18(25)22(16)4/h14H,5-13H2,1-4H3,(H,21,24,25) |
InChIキー |
PNFSQQOLVWEICD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)


![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)



![Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11995075.png)



![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)
